Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a brominated chromeno-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multiple steps, starting with the preparation of the chromeno-pyrrol core. This core can be synthesized through a series of reactions, including cyclization and bromination. The oxolan-2-ylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the methyl benzoate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to be developed to ensure the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity can be studied to understand its effects on various biological systems. It may have potential as a lead compound for drug development.
Medicine: The compound’s potential therapeutic properties can be explored, including its use as an anti-cancer or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated chromeno-pyrrol derivatives and benzoate esters. These compounds share structural features with METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE but may differ in their specific functional groups or substituents.
Uniqueness
What sets METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE apart is its unique combination of a brominated chromeno-pyrrol core with an oxolan-2-ylmethyl group and a benzoate ester. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Structure and Composition
- Molecular Formula : C26H25BrN2O6
- Molecular Weight : 511.39 g/mol
- CAS Number : 845806-73-7
The compound features a brominated chromeno-pyrrol structure with a benzoate moiety, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno and pyrrol rings followed by bromination and esterification processes. Detailed synthetic pathways have been documented in various studies, indicating the use of specific reagents and conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar chromeno-pyrrol derivatives. For instance, compounds with analogous structures have shown significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The biological activity of these compounds is often evaluated using IC50 values to determine their effectiveness:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 4-[7-bromo...] | A-549 | 0.05 |
Methyl 4-[7-bromo...] | MCF7 | 0.02 |
Methyl 4-[7-bromo...] | HCT116 | 0.03 |
These values indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways involved in growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant Activity : Scavenging free radicals, which contributes to its protective effects against oxidative stress.
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have also been studied for:
- Antimicrobial Activity : Showing efficacy against various bacterial strains.
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated a series of chromeno-pyrrol derivatives for their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines. -
Antioxidant Activity Assessment :
Another research article assessed the DPPH radical-scavenging ability of several related compounds. The findings revealed that certain derivatives exhibited antioxidant activities comparable to ascorbic acid, suggesting potential health benefits beyond anticancer effects.
Properties
Molecular Formula |
C24H20BrNO6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
methyl 4-[7-bromo-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H20BrNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3 |
InChI Key |
PCUWMGZJRSWGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
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